REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][CH:33]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:30])([CH3:29])[CH2:11][CH2:12][C:13]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]([NH2:16])=[O:15])[CH2:7]1.[ClH:34]>CO>[ClH:34].[OH:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][CH:33]=1)[O:5][CH:6]1[CH2:7][N:8]([C:10]([CH3:29])([CH3:30])[CH2:11][CH2:12][C:13]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]([NH2:16])=[O:15])[CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
then placed in an ice bath for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
As no precipitation
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove some solvent (17 ml)
|
Type
|
STIRRING
|
Details
|
the resulting solution stirred at rt for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to afford a precipitate
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (10 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |